molecular formula C6H6BrFN2 B12819929 (4-Bromo-5-fluoropyridin-2-yl)methanamine

(4-Bromo-5-fluoropyridin-2-yl)methanamine

Cat. No.: B12819929
M. Wt: 205.03 g/mol
InChI Key: ILHGJSHMAIGTNI-UHFFFAOYSA-N
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Description

“(4-Bromo-5-fluoropyridin-2-yl)methanamine” is a halogenated pyridine derivative with a methanamine substituent at the 2-position of the pyridine ring. The compound features bromine and fluorine substituents at the 4- and 5-positions, respectively, which confer unique electronic and steric properties. Such substitutions are critical in medicinal chemistry and materials science, as halogens often enhance binding affinity, metabolic stability, and lipophilicity.

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(4-bromo-5-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H,2,9H2

InChI Key

ILHGJSHMAIGTNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Br)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-fluoropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Drug Development

The compound has been identified as a potential candidate for drug development due to its ability to interact with specific biological targets. Research indicates that it may modulate enzyme activities and influence receptor signaling pathways, making it relevant for therapeutic applications targeting diseases such as cancer and neurological disorders.

  • Targeting Kinases : Studies have shown that (4-Bromo-5-fluoropyridin-2-yl)methanamine can inhibit specific kinases involved in cell signaling pathways associated with tumor growth. This property positions it as a valuable scaffold in the design of kinase inhibitors.

Biochemical Interactions

The compound's halogenated structure enhances its binding affinity to biomolecules. It has been investigated for its interactions with:

  • Enzymes : Its ability to modulate enzyme activities suggests potential use in developing enzyme inhibitors.
  • Receptors : The compound has shown promise in targeting serotonin receptors, which are crucial in treating anxiety and depression .

Material Science Applications

In material science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical properties allow for the creation of polymers and other materials with tailored functionalities.

Organic Synthesis

The compound is utilized in the synthesis of more complex organic molecules, which can be applied in various industrial processes. Its versatility allows chemists to develop new materials with specific properties for applications ranging from electronics to pharmaceuticals.

Case Study 1: Kinase Inhibition

A study focused on the synthesis of this compound derivatives demonstrated their effectiveness as selective inhibitors of certain kinases involved in cancer progression. The derivatives exhibited significant anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Biochemical Modulation

Research conducted on the interaction of this compound with serotonin receptors revealed that it acts as an agonist. This activity was evaluated using in vitro assays, showing that the compound could effectively modulate receptor activity, suggesting its potential application in treating mood disorders .

Mechanism of Action

The mechanism of action of (4-Bromo-5-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to desired therapeutic effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The target compound differs from analogs primarily in the positions and types of halogen substituents. Key comparisons include:

Compound Substituents CAS Number Electronic Effects
(4-Bromo-5-fluoropyridin-2-yl)methanamine Br (4-position), F (5-position) Not available Strong electron-withdrawing effects due to Br and F; enhanced ring deactivation.
(4-Bromopyridin-2-yl)methanamine Br (4-position) 865156-50-9 Moderate electron withdrawal from Br; less steric hindrance than fluorinated analogs.
(5-Bromo-2-chloropyridin-3-yl)methanamine Br (5-position), Cl (2-position) 1211581-73-5 Cl (electron-withdrawing) at 2-position may direct reactivity toward nucleophilic substitution.
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine Methyl (4-position), furan ring Not available Electron-donating methyl group increases pyridine basicity; furan adds π-conjugation.

The fluorine atom in the target compound enhances metabolic stability compared to non-fluorinated analogs, a trait valuable in drug design .

Physicochemical Properties

While solubility data for the target compound are unavailable, methanamine derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water. Comparisons can be inferred from related compounds:

Compound Solubility (Predicted) Thermal Stability
This compound Low in water; high in DMSO High (halogens stabilize via resonance)
(4-Bromopyridin-2-yl)methanamine Moderate in DCM Moderate
(5-Bromo-2-chloropyridin-3-yl)methanamine Low in hexane; moderate in iPrOH Moderate (Cl may reduce stability)

Biological Activity

(4-Bromo-5-fluoropyridin-2-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, antimicrobial properties, and its applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C7H7BrFN2 and features a pyridine ring substituted with bromine at the 4-position and fluorine at the 5-position, along with a methanamine group. This unique halogenation pattern enhances its reactivity and specificity towards biological targets.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The compound can inhibit or activate enzymes involved in various metabolic pathways. This interaction can lead to modulation of biochemical processes critical for cell function.
  • Receptor Binding : It has the potential to bind to specific receptors, influencing signal transduction pathways that are vital for cellular communication and response.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.01 to 0.06 μg/mL against several cancer cell lines, indicating its potential as an anticancer agent. Notably, it showed lower toxicity towards normal cells, suggesting a favorable therapeutic index compared to conventional chemotherapeutics like doxorubicin .

Cell LineIC50 (μg/mL)Toxicity on Normal Cells
Cancer Cell Line 10.01 ± 0.001>100
Cancer Cell Line 20.06 ± 0.008>100

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains using the disk diffusion method. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, including:

  • Gram-positive : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative : Escherichia coli, Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were determined, showing that this compound possesses significant antimicrobial activity, which could be further developed into therapeutic agents for treating infections .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study reported that this compound exhibited high growth inhibitory activity against various cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound could effectively inhibit the growth of pathogenic bacteria, suggesting its potential application in developing new antibiotics .
  • Targeting Specific Kinases : Research indicates that this compound may target specific kinases involved in disease mechanisms, making it a candidate for further drug development aimed at kinase-related diseases.

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